2-Methyl-1,3-benzothiazole-6-carbaldehyde
Overview
Description
2-Methyl-1,3-benzothiazole-6-carbaldehyde is a chemical compound with the molecular formula C9H7NOS . It has an average mass of 177.223 Da and a monoisotopic mass of 177.024841 Da .
Synthesis Analysis
The synthesis of 2-Methyl-1,3-benzothiazole-6-carbaldehyde and its derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of 2-Methyl-1,3-benzothiazole-6-carbaldehyde consists of a benzothiazole ring with a methyl group attached at the 2nd position and a carbaldehyde group at the 6th position .Physical And Chemical Properties Analysis
2-Methyl-1,3-benzothiazole-6-carbaldehyde is a powder with a molecular weight of 177.23 . It has a melting point range of 76-81 degrees Celsius .Scientific Research Applications
Non-Linear Optic Applications
Research by Hrobárik et al. (2004) focuses on the synthesis of novel push-pull benzothiazole derivatives with reverse polarity for potential non-linear optic applications. The study introduces a method for synthesizing 6-dimethylaminobenzothiazole derivatives, highlighting the expected non-linear optical properties of the target molecules, which were studied using the EFISH method (Hrobárik, Sigmundová, & Zahradník, 2004).
Synthesis of Carbonyl Compounds
Calō, Lopez, and Todesco (1972) describe a method using benzothiazole-2-carbaldehyde for the synthesis of aldehydes or ketones from the corresponding amines via transaminations. This approach has broad applications, with yields generally greater than 80%, showcasing the compound's utility in synthesizing carbonyl compounds with high efficiency (Calō, Lopez, & Todesco, 1972).
Preparation of Benzoheterocyclic Carbaldehydes
Luzzio and Wlodarczyk (2009) discuss the preparation of benzoheterocyclic carbaldehydes, including methods starting with methyl-substituted 2-aminobenzoheterocycles. The process involves protecting nitrogen as an N,N-diBoc derivative, followed by free radical halogenation and conversion to aldehyde functionality, highlighting the compound's role in synthetic organic chemistry (Luzzio & Wlodarczyk, 2009).
Spectrophotometric Determination of Acetaldehyde
Lindsay and Day (1965) adapted the 3-methyl-2-benzothiazolone hydrazone test for the spectrophotometric determination of acetaldehyde in lactic starter cultures. This modification utilized equipment for diacetyl determination, demonstrating the compound's application in analytical chemistry for food science (Lindsay & Day, 1965).
Ion Sensing Applications
Ganjali et al. (2007) found that pyridine-2-carbaldehyde-2-(4-methyl-1,3-benzothiazol-2-yl)hydrazone can serve as a neutral ionophore for preparing an Er(III) membrane sensor with high selectivity. This study underscores the compound's significance in the development of highly selective sensors for analytical applications (Ganjali, Rezapour, Rasoolipour, Norouzi, & Adib, 2007).
Safety And Hazards
The compound is classified under GHS07 for safety. It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Benzothiazole derivatives, including 2-Methyl-1,3-benzothiazole-6-carbaldehyde, continue to be a subject of interest in pharmaceutical research due to their wide range of biological activities. Future research may focus on the development of more potent, new, and safe synthetic methodologies for benzothiazole derivatives .
properties
IUPAC Name |
2-methyl-1,3-benzothiazole-6-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-6-10-8-3-2-7(5-11)4-9(8)12-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWCWMXKLGRFNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3-benzothiazole-6-carbaldehyde | |
CAS RN |
20061-51-2 | |
Record name | 2-methyl-1,3-benzothiazole-6-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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